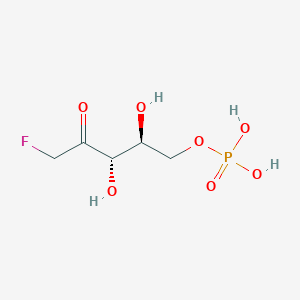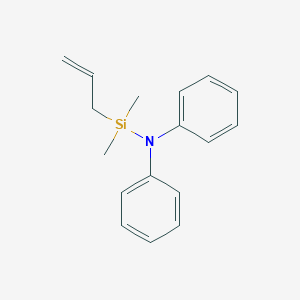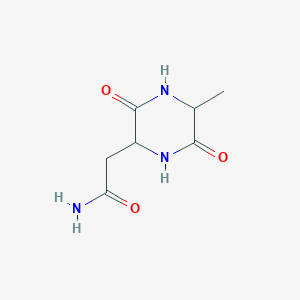![molecular formula C24H22ClN3O2 B237589 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide, commonly known as CBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein-protein interaction between the transcriptional coactivator CBP and the transcription factor CREB. This interaction plays a crucial role in the regulation of gene expression and is involved in various physiological and pathological processes.
Wirkmechanismus
CBP exerts its pharmacological effects by inhibiting the protein-protein interaction between CBP and CREB. This interaction is essential for the transcriptional activation of genes involved in various physiological and pathological processes, including cell proliferation, differentiation, and survival. CBP binds to the KID domain of CREB, which prevents the recruitment of CBP to the transcriptional complex, thereby inhibiting the transcriptional activation of target genes. This mechanism of action makes CBP a potent and selective inhibitor of the CBP-CREB interaction.
Biochemical and Physiological Effects:
CBP has been shown to have various biochemical and physiological effects in vitro and in vivo. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also regulates the expression of genes involved in neuronal survival and function, which makes it a potential therapeutic agent for neurodegenerative diseases. CBP has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBP has several advantages for lab experiments, including its potency and selectivity for the CBP-CREB interaction, which makes it an ideal tool for studying the role of this interaction in various physiological and pathological processes. CBP is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, CBP has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by modifying the experimental conditions and optimizing the concentration of CBP used in the experiments.
Zukünftige Richtungen
CBP has significant potential for therapeutic applications in various diseases, and several research directions can be pursued to further explore its pharmacological effects. One possible direction is to develop CBP derivatives with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility and bioavailability. Another direction is to investigate the role of CBP in other physiological and pathological processes, such as metabolism, immunity, and aging. Finally, the development of CBP-based therapeutics requires further preclinical and clinical studies to evaluate their safety and efficacy in humans.
Synthesemethoden
The synthesis of CBP involves a series of chemical reactions that require the use of various reagents and solvents. The most commonly used method for the synthesis of CBP is the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained by purification through column chromatography. The purity and yield of the final product can be improved by modifying the reaction conditions and optimizing the purification process.
Wissenschaftliche Forschungsanwendungen
CBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the CBP-CREB interaction, which is involved in the regulation of cell cycle and apoptosis. CBP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by regulating the expression of genes involved in neuronal survival and function. In addition, CBP has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
Produktname |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide |
|---|---|
Molekularformel |
C24H22ClN3O2 |
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-8-6-19(7-9-20)24(30)28-16-14-27(15-17-28)22-12-10-21(11-13-22)26-23(29)18-4-2-1-3-5-18/h1-13H,14-17H2,(H,26,29) |
InChI-Schlüssel |
KRBUWEBMXCZLLD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)


![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)